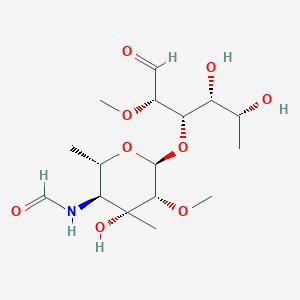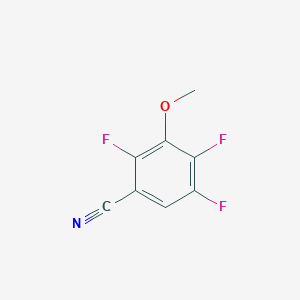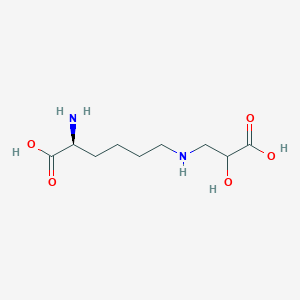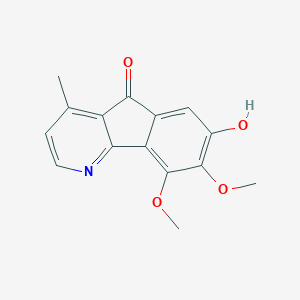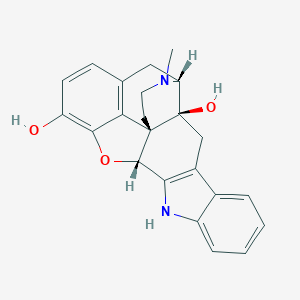
1,3-Bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione, commonly known as BBI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBI is a member of the imidazolidine-2,4-dione family, which has been extensively studied for their biological and pharmacological properties. In
Wirkmechanismus
The mechanism of action of BBI is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. BBI has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
BBI has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BBI can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. BBI has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. In addition, BBI has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BBI is its relatively simple synthesis method, which makes it readily available for laboratory experiments. BBI is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of BBI is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of BBI is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on BBI. One area of interest is the development of BBI-based drugs for the treatment of cancer and viral infections. Another area of research is the use of BBI as a fluorescent probe for imaging and detecting biological molecules. Further studies are also needed to fully understand the mechanism of action of BBI and its potential applications in other scientific research fields.
Conclusion
In conclusion, 1,3-Bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione, or BBI, is a promising chemical compound that has potential applications in various scientific research fields. The synthesis method of BBI is relatively simple, and it has been shown to have antitumor, antiviral, and anti-inflammatory properties. However, further research is needed to fully understand the mechanism of action of BBI and its potential applications in drug development and other scientific research areas.
Synthesemethoden
The synthesis of BBI is a multi-step process that involves the reaction between 4-bromobenzaldehyde and ethyl glycinate hydrochloride to form 1,3-bis(4-bromophenyl)-5-ethoxyimidazolidine-2,4-dione. This intermediate product is then reacted with sodium ethoxide and diethyl sulfate to form the final product, BBI. The yield of BBI is typically around 50%, and the purity can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
BBI has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. BBI has been shown to have antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development. BBI has also been studied for its potential use as a fluorescent probe for imaging and detecting biological molecules.
Eigenschaften
CAS-Nummer |
113567-53-6 |
|---|---|
Produktname |
1,3-Bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione |
Molekularformel |
C19H18Br2N2O4 |
Molekulargewicht |
498.2 g/mol |
IUPAC-Name |
1,3-bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H18Br2N2O4/c1-3-26-19(27-4-2)17(24)22(15-9-5-13(20)6-10-15)18(25)23(19)16-11-7-14(21)8-12-16/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
DDPQCTMIWNZXHV-UHFFFAOYSA-N |
SMILES |
CCOC1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)OCC |
Kanonische SMILES |
CCOC1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)
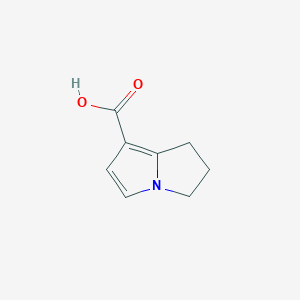
![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)


